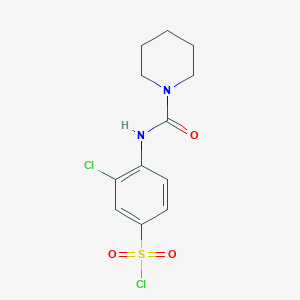
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C12H14Cl2N2O3S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a piperidine-1-carbonylamino group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.22 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : This chemical has been synthesized through various techniques, including the condensation with p-chlorobenzene sulfonylchloride, highlighting its versatility in chemical reactions. A specific study showed the synthesis of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, using methylene dichloride and triethylamine, followed by characterization through spectroscopic techniques and X-ray crystallography (Benakaprasad et al., 2007).
Reactivity and Compound Formation
- Reactivity with Amines : The compound's reactivity towards amines has been studied, indicating its potential for creating diverse sulfonamides. For instance, reactions with aniline and piperidine resulted in sulfonamides retaining the benzoxazine moiety (Tarasov et al., 2002).
Bioactivity and Pharmaceutical Potential
- Antimicrobial Activity : Research has demonstrated the synthesis of various derivatives that exhibit moderate to significant antimicrobial activities, highlighting the potential of this compound in pharmaceutical applications. For example, synthesized derivatives of 1-(phenylsulfonyl)piperidin-4-yl showed activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Crystallographic Studies
- X-Ray Crystallography : Extensive crystallographic data analysis has been conducted on similar compounds to determine their molecular structure, which can guide further applications in various fields like materials science and pharmacology. The crystal structure of related compounds has been resolved, showing specific conformation and geometry around key atoms (Prasad et al., 2008).
Analytical Applications
- Gas Chromatography-Mass Spectrometry : The compound has been used in derivatization methods for the analysis of aliphatic amines in environmental samples, demonstrating its utility in analytical chemistry (Sacher et al., 1997).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s reasonable to assume that 3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride may have similar hazards, but specific safety data for this compound is not provided in the search results.
Future Directions
properties
IUPAC Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(20(14,18)19)4-5-11(10)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCOIPQTSBJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

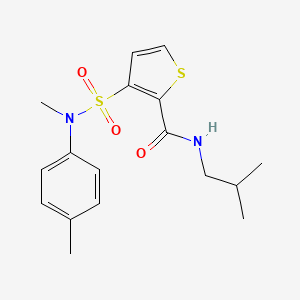

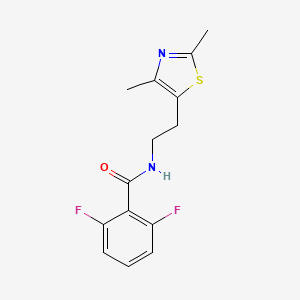
![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)
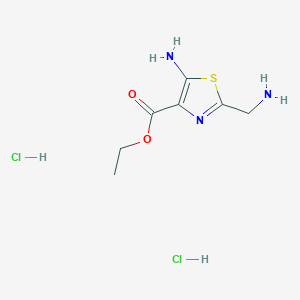
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
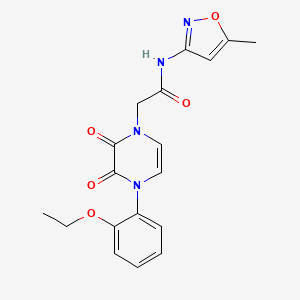
![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)
![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)
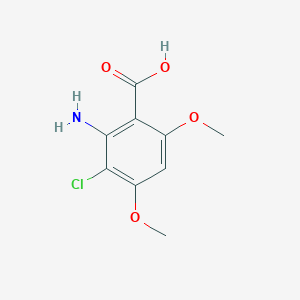
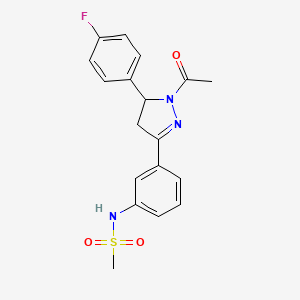
![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)
![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)
![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)